2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile physical and chemical properties
2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile. Drawing upon established principles of organic chemistry and analytical sciences, this document offers valuable insights for professionals engaged in chemical research and drug development.
Compound Identification and Overview
2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile is a substituted aromatic dinitrile. Its structure is characterized by a 2-chloro-6-fluorophenyl group attached to a methylidene-propanedinitrile moiety. This class of compounds, known as benzylidene malononitriles, are recognized for their chemical reactivity and diverse biological activities.[1][2]
Table 1: Compound Identifiers
| Identifier | Value |
| IUPAC Name | 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile |
| CAS Number | 36937-88-9[3] |
| Molecular Formula | C₁₀H₄ClFN₂ |
| Molecular Weight | 206.60 g/mol |
| Appearance | Tan to off-white solid |
Physicochemical Properties
While specific experimental data for 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile is not extensively documented in publicly available literature, its properties can be inferred from closely related analogues, such as 2-chlorobenzylidene malononitrile (CS gas).
Table 2: Physical and Chemical Properties
| Property | Value (Predicted/Inferred) | Reference Analogues |
| Melting Point | Expected to be a solid with a defined melting point, likely in the range of 90-100 °C. | 2-chlorobenzylidene malononitrile: 95 °C[4] |
| Boiling Point | High, with decomposition likely at elevated temperatures. | 2-chlorobenzylidene malononitrile: 312.5 °C at 760 mmHg[4] |
| Solubility | Likely sparingly soluble in water, with better solubility in organic solvents like ethanol, acetone, and dichloromethane. | General solubility of benzylidene malononitriles |
| Stability | Stable under standard conditions. May be sensitive to strong bases and nucleophiles due to the reactive dinitrile group. | General reactivity of α,β-unsaturated nitriles |
Synthesis and Mechanism
The primary and most efficient method for the synthesis of 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile is the Knoevenagel condensation . This well-established reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound, in this case, 2-chloro-6-fluorobenzaldehyde and malononitrile.[5]
The reaction mechanism proceeds through the following key steps:
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Enolate Formation: A basic catalyst deprotonates the highly acidic methylene protons of malononitrile, forming a resonance-stabilized carbanion (enolate).
-
Nucleophilic Attack: The carbanion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-chloro-6-fluorobenzaldehyde.
-
Aldol-type Addition: This results in the formation of an intermediate alkoxide.
-
Protonation and Dehydration: The alkoxide is protonated, and subsequent dehydration (elimination of a water molecule) yields the final α,β-unsaturated product.[5]
Caption: Mechanism of the Knoevenagel Condensation.
Experimental Protocol: Knoevenagel Condensation
This protocol provides a general procedure for the synthesis of 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile. Optimization of reaction conditions may be necessary to achieve higher yields.[5]
Materials:
-
2-Chloro-6-fluorobenzaldehyde (1 equivalent)
-
Malononitrile (1 equivalent)
-
Piperidine (0.1 equivalents)
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add 2-chloro-6-fluorobenzaldehyde and malononitrile in equimolar amounts.
-
Add ethanol as a solvent to dissolve the reactants.
-
Add a catalytic amount of piperidine to the mixture.
-
Stir the reaction mixture at room temperature or gently heat to reflux (approximately 78°C) for 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Caption: Experimental workflow for the synthesis.
Analytical Characterization
The structural elucidation and purity assessment of 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile can be achieved using a combination of standard analytical techniques.
Table 3: Analytical Methods
| Technique | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | A primary method for purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.[6] |
| Gas Chromatography (GC) | Suitable for purity analysis, especially when coupled with a mass spectrometer (GC-MS) for structural confirmation.[7] |
| Infrared (IR) Spectroscopy | Characteristic peaks are expected for the C≡N stretch (around 2220 cm⁻¹), the C=C double bond (around 1600 cm⁻¹), and C-Cl and C-F bonds in the aromatic region.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR will show signals for the aromatic protons and the vinyl proton. ¹³C NMR will show distinct signals for the nitrile carbons, the carbons of the double bond, and the aromatic carbons. The coupling patterns will be influenced by the fluorine and chlorine substituents.[8] |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the compound's molecular weight (206.60 g/mol ) should be observed. The fragmentation pattern can provide further structural information.[7] |
Safety and Handling
General Safety Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. For handling larger quantities, respiratory protection may be necessary.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.
In case of exposure, seek immediate medical attention. For skin contact, wash the affected area with copious amounts of water. For eye contact, flush with water for at least 15 minutes. If inhaled, move to fresh air.
Potential Applications
Benzylidene malononitrile derivatives are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The presence of the chloro and fluoro substituents on the phenyl ring of 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile may modulate its biological activity and pharmacokinetic properties, making it a compound of interest for further investigation in drug discovery and development programs.
Conclusion
This technical guide has provided a detailed overview of 2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile, covering its identification, physicochemical properties, synthesis, analytical characterization, and safety considerations. While specific experimental data for this compound is limited, a comprehensive understanding can be built upon the well-established chemistry of Knoevenagel condensations and the known properties of related benzylidene malononitrile derivatives. The information presented herein serves as a valuable resource for researchers and scientists working with this and similar compounds.
References
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-
Chromatographic analysis of benzylidenemalononitrile analogues of 2-chlorobenzylidenemalononitrile - Zenodo. (URL: [Link])
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CS gas | CAS#:2698-41-1 | Chemsrc. (URL: [Link])
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Short-term toxicity studies of O-chlorobenzylidene malononitrile on humoral immunity in mice - PubMed. (URL: [Link])
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Separation of Malononitrile, benzylidene- on Newcrom R1 HPLC column. (URL: [Link])
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Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation | ACS Omega. (URL: [Link])
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Substitution pattern of the 2-(substituted benzylidene)malononitrile... - ResearchGate. (URL: [Link])
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Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC. (URL: [Link])
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6.3.2 Spectroscopy MS - Physics & Maths Tutor. (URL: [Link])
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (URL: [Link])
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Chemical Properties of 2-Propenenitrile, 2-chloro- (CAS 920-37-6) - Cheméo. (URL: [Link])
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